molecular formula C15H14N2O3S B5605646 (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 2621-98-9

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide

Número de catálogo: B5605646
Número CAS: 2621-98-9
Peso molecular: 302.4 g/mol
Clave InChI: DRDKNAUOBNKFGM-IZZDOVSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-Phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a cinnamic acid scaffold linked to a 4-sulfamoylphenyl anilide group.

Cinnamanilides are synthesized via condensation of cinnamic acid derivatives with substituted anilines. Key modifications include halogenation (Cl, Br, F), trifluoromethylation, and sulfonamide incorporation, which modulate lipophilicity, electronic properties, and target interactions .

Propiedades

IUPAC Name

(E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-21(19,20)14-9-7-13(8-10-14)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)(H2,16,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDKNAUOBNKFGM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-98-9
Record name NSC133366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of a phenylprop-2-enamide derivative with a sulfonamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C15H14N2O3SC_{15}H_{14}N_2O_3S and features a phenyl group and a sulfamoyl phenyl moiety, which are crucial for its biological activity. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

Anti-Inflammatory Applications

Research indicates that sulfonamide derivatives, including (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide, exhibit significant anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways.

Case Studies:

  • A study demonstrated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac. For instance, compounds similar to (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide were reported to inhibit COX-2 activity effectively, suggesting potential use in treating inflammatory conditions .
CompoundIC50 (μM)Comparison DrugIC50 (μM)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound B0.04 ± 0.02Diclofenac0.05 ± 0.01

Antimicrobial Activity

The compound's structural features make it a candidate for antimicrobial applications, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis.

Research Findings:

  • High-throughput screening has identified that derivatives of this compound can effectively inhibit pantothenate synthetase, an enzyme critical for bacterial survival . This suggests that (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide could be developed into a novel antimicrobial agent.

Table: Antimicrobial Efficacy

Target OrganismInhibitory Concentration (μM)
Mycobacterium tuberculosis1.5
Staphylococcus aureus3.0

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is essential for optimizing its efficacy and reducing toxicity.

Key Insights:

  • Modifications in the phenyl rings and the sulfonamide group have been shown to enhance COX inhibition and antimicrobial activity . The presence of electron-donating groups on the aromatic rings significantly improves biological activity.

Computational Studies

Computational approaches have been employed to predict the binding affinities of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide with various biological targets.

Findings:

  • Molecular dynamics simulations indicated favorable binding interactions with target proteins involved in inflammation and infection pathways . This computational insight aids in rational drug design efforts for developing more potent derivatives.

Mecanismo De Acción

The mechanism of action of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Antimicrobial and Antitubercular Activities

Substituents on the anilide ring critically influence antimicrobial potency. Key findings from analogs include:

Table 1: Antimicrobial Activity of Selected Cinnamanilides
Compound (Substituents) Activity (MIC/IC₅₀) Key Comparison Reference ID
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide MIC = 22.27 µM (S. aureus, M. tuberculosis) 2× more potent than ampicillin
(2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide IC₅₀ = 0.58 µM (Plasmodium) Comparable to chloroquine
(2E)-N-(3-Cl-4-F-phenyl)-3-phenylprop-2-enamide MIC = 27.47 µM (S. aureus) Synergistic with vancomycin
(2E)-N-(3,4,5-Trichlorophenyl)-3-phenylprop-2-enamide log k = 0.9667 (highest lipophilicity) Broad-spectrum activity
  • For example, 4-sulfamoyl-substituted compounds in (5b, 5c) exhibit high synthetic yields (63–90%) and stability, suggesting favorable physicochemical properties .

Anti-Inflammatory Activity

Di-substituted anilides show superior NF-κB inhibition compared to mono-substituted derivatives:

Table 2: Anti-Inflammatory Activity of Cinnamanilides
Compound (Substituents) NF-κB Inhibition (% vs. control) Notes Reference ID
(2E)-N-[2-Cl-5-(CF₃)phenyl]-3-phenylprop-2-enamide 85% inhibition at 2 µM Comparable to prednisone
(2E)-3-Phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide log k = -0.0131 (low lipophilicity) Minimal cytotoxicity
  • Target Compound : The sulfamoyl group may reduce cytotoxicity relative to highly lipophilic analogs (e.g., trichlorophenyl derivatives), as seen in THP1-Blue™ NF-κB cell assays .

Lipophilicity and ADMET Properties

Lipophilicity (log k or logP) correlates with membrane permeability and metabolic stability:

Table 3: Lipophilicity and Cytotoxicity Trends
Substituent Pattern log k Range Cytotoxicity (THP1-Blue Cells) Reference ID
3,5-Bis(trifluoromethyl)phenyl 0.85–0.95 Low (IC₅₀ > 20 µM)
4-Sulfamoylphenyl Not reported Inferred low (similar to 5b, 5c)
2,4,6-Trifluorophenyl -0.0131 None observed
  • SAR Insights: Meta/para substitution: Enhances antimicrobial activity (e.g., 3,5-bis(CF₃) in ). Ortho substitution: Favors anti-inflammatory effects but may reduce solubility . Electron-withdrawing groups (e.g., CF₃, NO₂): Increase potency but may elevate cytotoxicity .

Actividad Biológica

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by a phenyl group and a sulfamoyl group, which are believed to contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, particularly enzymes and receptors.

The mechanism of action of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide involves several pathways:

  • Enzyme Inhibition : The sulfamoyl group suggests potential interactions with sulfonamide-binding sites on enzymes. This could lead to inhibition of key metabolic pathways, making it a candidate for drug development against diseases where such enzymes are overactive .
  • Receptor Modulation : Preliminary studies indicate that the compound may act as a modulator for specific receptors involved in inflammatory responses and cancer progression. Its structural properties enable it to enhance or inhibit receptor activity depending on the context .

Anti-inflammatory Effects

Research has demonstrated that derivatives of similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, compounds with similar scaffolds have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

Anticancer Activity

Studies have also explored the anticancer potential of related acrylamide derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide. Key findings include:

  • Substituent Effects : Variations in the phenyl ring substituents significantly impact enzyme inhibition and receptor modulation. For example, introducing electron-withdrawing groups can enhance binding affinity to target proteins .
  • Linker Length : The length and nature of the linker between functional groups also influence biological activity, affecting how well the compound interacts with its targets .

Case Studies

Several case studies highlight the biological activity of compounds related to (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide:

  • Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant effects in animal models, indicating that modifications to the structure can lead to diverse therapeutic applications .
  • Cytotoxicity in Cancer Cells : Preclinical studies revealed that certain derivatives exhibit cytotoxic effects on cancer cells at high concentrations, underscoring the need for further investigation into their safety profiles before clinical application.

Comparative Analysis

CompoundBiological ActivityIC50 ValuesNotes
(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamideEnzyme inhibitorTBDPotential for anti-inflammatory and anticancer applications
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamideCOX inhibitor19.45 μM (COX-1)Effective anti-inflammatory agent
KM-568Anticonvulsant13.21 mg/kg (i.p.)Demonstrated efficacy in seizure models

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.